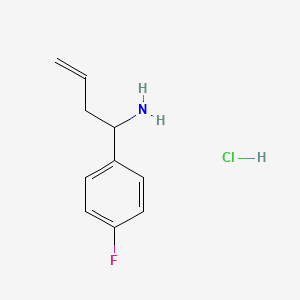

1-(4-Fluorophenyl)but-3-enylamine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antitumor Activity

Researchers have synthesized enantiomerically pure derivatives of compounds structurally related to "1-(4-Fluorophenyl)but-3-enylamine hcl," demonstrating significant antitumor activities. These compounds, specifically platinum(II) complexes incorporating the 1,2-diamino-1-(4-fluorophenyl)butane ligand, showed varied antiproliferative effects against breast and prostate cancer cell lines, dependent on the configuration of the enantiomers. The most active compounds were those that underwent conversion to dichloroplatinum(II) complexes, highlighting the potential of these derivatives in cancer chemotherapy (Dullin, Dufrasne, Gelbcke, & Gust, 2004); (Dullin, Dufrasne, Gelbcke, & Gust, 2006).

Fluorescent Sensing and Detection

A study on the synthesis and evaluation of derivatives, including those structurally similar to "1-(4-Fluorophenyl)but-3-enylamine hcl," as HCA2 receptor agonists revealed these compounds exhibit binding and activation profiles suitable for fluorescent sensing applications. The activity of these compounds was strongly dependent on the substituent at the aromatic part, indicating their potential use in the development of selective sensors for biological applications (Bobiļeva, Ikaunieks, Duburs, Mandrika, Petrovska, Klovins, & Loža, 2017).

Corrosion Inhibition and Biocidal Activity

Research into the applications of fluorophenyl compounds for corrosion inhibition and biocidal activity demonstrated that fluorophenyl-2,2′-bichalcophenes significantly protect carbon steel in acidic environments. These compounds, exhibiting high inhibition efficiency and dual biocidal functions, highlight the environmental and economic benefits of using such fluorophenyl derivatives in industrial applications (Abousalem, Ismail, & Fouda, 2019).

Material Synthesis and Properties

The synthesis of but-3-enyl-based fluorinated biphenyl liquid crystals, involving structures related to "1-(4-Fluorophenyl)but-3-enylamine hcl," showcased their potential use in liquid crystal displays. These compounds exhibit broad nematic mesophases, low melting points, and high clearing points, attributing to the effects of the but-3-enyl terminal group and lateral fluoro substituent on their mesomorphic properties. This research underscores the importance of these compounds in the development of advanced display technologies (Jiang, An, Chen, Chen, & Zheng, 2012).

Safety and Hazards

properties

IUPAC Name |

1-(4-fluorophenyl)but-3-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h2,4-7,10H,1,3,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYCZYDHHPXNIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)but-3-enylamine hcl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2614776.png)

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one](/img/structure/B2614777.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2614778.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2614782.png)

![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-4-cyano-N-methylbenzene-1-sulfonamide](/img/structure/B2614784.png)

![5-Fluoro-6-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2614790.png)

![7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614791.png)

![N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2614793.png)

![Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate](/img/structure/B2614797.png)